molecular formula C16H16BrNO2 B2374556 3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide CAS No. 1396848-56-8

3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B2374556
CAS No.: 1396848-56-8
M. Wt: 334.213
InChI Key: HZOKBBLGFIZAEP-UHFFFAOYSA-N
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Description

3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide is an organic compound with the molecular formula C16H16BrNO2 It is a derivative of benzamide, featuring a bromine atom and a hydroxy-phenylpropyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide typically involves the bromination of benzamide derivatives followed by the introduction of the hydroxy-phenylpropyl group. One common method includes:

    Bromination: Benzamide is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

    Hydroxy-phenylpropyl Group Introduction: The brominated benzamide is then reacted with 3-hydroxy-3-phenylpropylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used to replace the bromine atom.

Major Products

    Oxidation: Formation of 3-bromo-N-(3-oxo-3-phenylpropyl)benzamide.

    Reduction: Formation of N-(3-hydroxy-3-phenylpropyl)benzamide.

    Substitution: Formation of 3-azido-N-(3-hydroxy-3-phenylpropyl)benzamide or 3-thio-N-(3-hydroxy-3-phenylpropyl)benzamide.

Scientific Research Applications

3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group may facilitate binding to enzymes or receptors, while the bromine atom can participate in halogen bonding, enhancing the compound’s affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-phenylpropyl)benzamide
  • 3-bromo-N-(3-hydroxypropyl)benzamide
  • 3-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide

Uniqueness

3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide is unique due to the presence of both the bromine atom and the hydroxy-phenylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-14-8-4-7-13(11-14)16(20)18-10-9-15(19)12-5-2-1-3-6-12/h1-8,11,15,19H,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOKBBLGFIZAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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